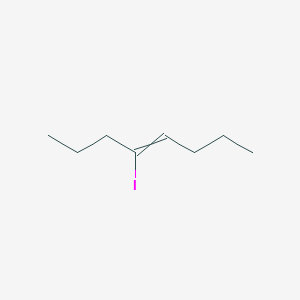
4-Iodooct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodooct-4-ene is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond
Vorbereitungsmethoden
4-Iodooct-4-ene can be synthesized through several methods. One common synthetic route involves the iodination of oct-4-ene using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions. Another method involves the hydroiodination of oct-4-yne, where hydrogen iodide is added across the triple bond to form the vinyl iodide .
Analyse Chemischer Reaktionen
4-Iodooct-4-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the reaction with sodium azide to form the corresponding azide.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling with terminal alkynes to form enynes.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkanes.
Common reagents used in these reactions include palladium catalysts, copper iodide, and various bases such as cesium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Iodooct-4-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of fluoropolymers, which are important in the development of advanced materials with unique properties.
Biological Studies: It serves as a building block in the synthesis of bioactive molecules, aiding in the study of enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Iodooct-4-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl iodide and the alkyne .
Vergleich Mit ähnlichen Verbindungen
4-Iodooct-4-ene can be compared with other vinyl iodides and similar compounds:
4-Bromooct-4-ene: Similar in structure but with a bromine atom instead of iodine, it exhibits different reactivity due to the difference in bond strength and polarity.
4-Chlorooct-4-ene: Another halogenated analog, it is less reactive in substitution reactions compared to the iodine derivative.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Eigenschaften
CAS-Nummer |
81793-05-7 |
|---|---|
Molekularformel |
C8H15I |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
4-iodooct-4-ene |
InChI |
InChI=1S/C8H15I/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
NEWLPVVMXHIAJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(CCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


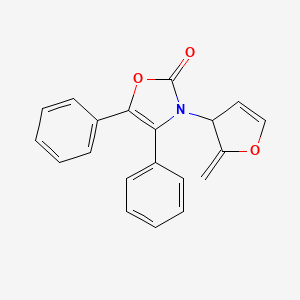
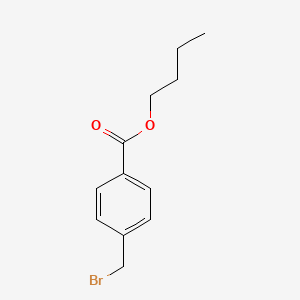

![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
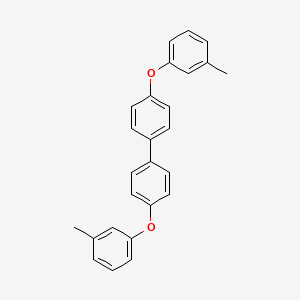

![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
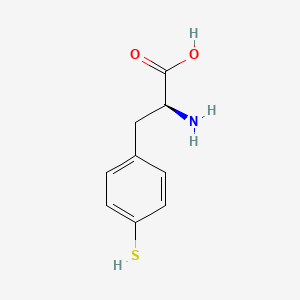
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
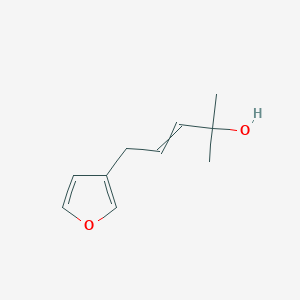
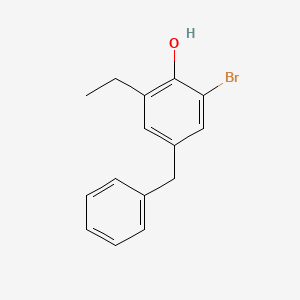
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
